4-Methoxy-3-(trifluoromethoxy)benzyl alcohol
Overview
Description
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is an organic compound with the linear formula C9H9F3O3 . It is used as a building block in chemical synthesis . The compound has a molecular weight of 222.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of a methoxy group (-OCH3), a trifluoromethoxy group (-OCF3), and a benzyl alcohol group in the molecule .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.449 and a density of 1.326 g/mL at 25 °C . The compound has a boiling point of 108 °C at 25 mmHg .Scientific Research Applications
Electron-Withdrawing Effects
The trifluoromethoxy group is recognized for its superior capacity to promote hydrogen/metal permutation compared to methoxy and trifluoromethyl groups. This group exerts a long-range effect that considerably lowers the basicity of arylmetal compounds, influencing reactions and stability of compounds even when positioned remotely. Such properties are crucial in fine-tuning the reactivity and selectivity of chemical compounds in various synthesis processes (Castagnetti & Schlosser, 2002).
Photocatalytic Oxidation
4-Methoxybenzyl alcohol derivatives, including 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, show significant conversion and selectivity in photocatalytic oxidation to corresponding aldehydes on a TiO2 photocatalyst under oxygen atmosphere. This transformation, facilitated by both UV-light and visible light irradiation, highlights the potential of these compounds in photocatalytic applications and in the formation of complex surface complexes that act as active centers for selective photocatalytic oxidation (Higashimoto et al., 2009).
Reaction with Oxoruthenium Compounds
The methoxy substitution in benzyl phenyl sulfides, which include derivatives of this compound, provides insights into the distinction between oxidants that react through single electron transfer and those that proceed by direct oxygen atom transfer. This distinction is critical in understanding the mechanism of oxidation reactions and in designing selective oxidative processes for organic synthesis (Lai, Lepage, & Lee, 2002).
Catalytic Activity
Compounds like this compound can be involved in secondary benzylation processes catalyzed by metal triflates. This demonstrates the reactivity of such compounds in the presence of various nucleophiles, highlighting their potential in intricate synthesis pathways and the development of complex organic molecules (Noji et al., 2003).
Safety and Hazards
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . In case of contact, rinse immediately with plenty of water .
Future Directions
While specific future directions for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” are not mentioned in the sources I found, it’s worth noting that research into the properties and potential applications of benzyl alcohols is ongoing . This compound, with its unique trifluoromethoxy group, could have interesting properties that make it useful in various chemical reactions .
Mechanism of Action
Biochemical Pathways
It’s possible that it could be involved in reactions at the benzylic position .
Pharmacokinetics
These properties would be influenced by factors such as its molecular weight (22216 ), solubility, and chemical structure.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, its stability could be affected by temperature and pH. It’s also important to ensure adequate ventilation when handling this compound to avoid inhalation .
properties
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBFWDUPUANRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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